
ha-1004
概要
説明
HA-1004は、N-(2-グアニジノエチル)-5-イソキノリンスルホンアミド塩酸塩としても知られており、タンパク質キナーゼAの選択的阻害剤です。また、環状GMP依存性タンパク質キナーゼと環状AMP依存性タンパク質キナーゼのデュアル阻害剤でもあります。 この化合物は、脂肪分解を阻害し、血管弛緩を誘導する能力で知られています .
科学的研究の応用
Focal Adhesion Formation
Research has demonstrated that HA-1004 can significantly affect focal adhesion formation in cells. In a study examining the effects of various kinase inhibitors on cells spread on fibronectin, it was found that this compound at concentrations up to 20 µM did not inhibit focal adhesion formation, contrasting with other inhibitors like H7 which had a pronounced effect . This suggests that this compound can be used to study the specific contributions of PKC to cytoskeletal reorganizations without completely inhibiting focal adhesion formation.
Concentration (µM) | Effect on Focal Adhesion Formation |
---|---|
20 | Minimal inhibition |
40 | Moderate inhibition |
80 | Significant inhibition |
Opioid Withdrawal Studies
This compound has been utilized in pharmacological studies to investigate its effects on opioid withdrawal symptoms. In animal models, pretreatment with this compound was shown to inhibit dopamine turnover during morphine withdrawal, indicating its potential role in managing withdrawal symptoms . This highlights its application in understanding the neurochemical pathways involved in addiction and withdrawal.
Gastric Acid Secretion
In studies assessing gastric acid secretion, this compound was part of experiments examining the modulation of secretagogue-stimulated gastric acid secretion. The inhibitor's effects suggested a complex interaction between PKA and PKC in regulating gastric functions .
Study Focus | Findings |
---|---|
Opioid Withdrawal | Reduced dopamine turnover during withdrawal |
Gastric Acid Secretion | Modulated secretion via PKA/PKC interactions |
Neuroprotective Research
This compound has also been investigated for its neuroprotective properties against glutamate-induced neurotoxicity. While other PKC inhibitors showed protective effects on neurons exposed to glutamate, this compound did not demonstrate similar protective capabilities . This indicates that while it is effective against certain pathways, it may not be universally protective across all neurotoxic scenarios.
Case Studies
Case Study 1: Focal Adhesion Dynamics
In a controlled experiment, cells treated with this compound were observed for changes in talin and vinculin distribution within focal adhesions. The findings indicated that lower concentrations preserved normal distribution patterns akin to untreated controls, providing insights into how kinase activity influences cell adhesion dynamics .
Case Study 2: Opioid Withdrawal Management
In an animal model study focusing on opioid withdrawal, this compound was administered alongside morphine pellets. Results showed a significant reduction in norepinephrine turnover and total tyrosine hydroxylase levels during withdrawal phases, suggesting its potential utility in clinical settings for managing opioid dependence .
準備方法
合成経路と反応条件
HA-1004の合成には、5-イソキノリンスルホンアミドと2-グアニジノエチルアミンの反応が含まれます。 反応は一般的に適切な溶媒中で、制御された温度条件下で行われ、目的の生成物の形成を確保します .
工業的製造方法
This compoundの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業グレードの溶媒と試薬の使用が含まれ、反応条件は最大収率と純度のために最適化されています。 最終生成物は、結晶化またはクロマトグラフィーなどの技術を使用して精製されます .
化学反応の分析
反応の種類
HA-1004は、次のようなさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて対応する酸化生成物を形成することができます。
還元: この化合物は還元されて還元誘導体を形成することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化誘導体を生じさせる可能性があり、還元はthis compoundの還元形態を生み出す可能性があります .
科学的研究への応用
This compoundは、次のような幅広い科学的研究への応用があります。
化学: 平滑筋における環状AMPと環状GMPの調節機構の研究ツールとして使用されます。
生物学: シグナル伝達経路とセカンドメッセンジャーシステムの研究に使用されます。
医学: 肺高血圧症や血管疾患などの疾患における潜在的な治療効果について調査されています。
作用機序
HA-1004は、環状ヌクレオチド依存性タンパク質キナーゼ、特に環状GMP依存性タンパク質キナーゼと環状AMP依存性タンパク質キナーゼを阻害することによって効果を発揮します。この阻害は、血管平滑筋の弛緩と脂肪分解の阻害につながります。 この化合物は、細胞内または細胞膜下レベルで作用し、セカンドメッセンジャーである環状AMPと環状GMPの調節機構に影響を与えます .
類似の化合物との比較
類似の化合物
H-7: タンパク質キナーゼの別の阻害剤ですが、選択性と効力は異なります。
H-8: this compoundに似ていますが、さまざまなタンパク質キナーゼに対する阻害効果が異なります。
This compoundの独自性
This compoundは、環状GMP依存性タンパク質キナーゼと環状AMP依存性タンパク質キナーゼの両方を二重に阻害するため、ユニークです。 この二重阻害は、さまざまな生物学的システムにおけるこれらのキナーゼの調節機構を研究するための貴重なツールとなっています .
類似化合物との比較
Similar Compounds
H-7: Another inhibitor of protein kinases, but with different selectivity and potency.
H-8: Similar to HA-1004 but with variations in its inhibitory effects on different protein kinases.
Fasudil: A potent inhibitor of Rho-associated protein kinase, with different applications and mechanisms of action.
Uniqueness of this compound
This compound is unique due to its dual inhibition of cyclic GMP-dependent protein kinase and cyclic AMP-dependent protein kinase. This dual inhibition makes it a valuable tool for studying the regulatory mechanisms of these kinases in various biological systems .
生物活性
HA-1004, chemically known as N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a selective inhibitor of cyclic nucleotide-dependent protein kinases, specifically cyclic GMP-dependent protein kinase (PKG) and cyclic AMP-dependent protein kinase (PKA). This compound has garnered attention for its significant biological activities, particularly in vascular smooth muscle relaxation and its potential therapeutic applications in various conditions.
This compound acts primarily by inhibiting the activities of PKG and PKA. The inhibition constants (Ki) for these kinases are reported to be 1.4 µM for PKG and 2.3 µM for PKA, indicating a potent inhibitory effect . The compound induces relaxation in vascular smooth muscle, as demonstrated through experiments with rabbit aortic strips contracted by various agonists. Notably, this compound does not appear to operate through traditional membrane receptor pathways, as its effects remain unaffected by antagonists such as phenotolamine, propranolol, and atropine .
Table 1: Inhibition Potency of this compound
Kinase Type | Ki (µM) |
---|---|
PKG | 1.4 |
PKA | 2.3 |
Vascular Smooth Muscle Relaxation
Research indicates that this compound effectively relaxes rabbit aortic strips, with similar effective doses (ED50) across different agonist-induced contractions. This relaxation is characterized by a rightward shift in the dose-response curve for calcium chloride (CaCl2), suggesting competitive inhibition at the intracellular level rather than at the membrane level . The compound's efficacy was also observed in Ca²⁺-free solutions, further supporting its intracellular action mechanism.
Case Study 1: Morphine Withdrawal
In a study investigating the effects of this compound during morphine withdrawal in mice, the compound was shown to diminish norepinephrine (NA) turnover and total tyrosine hydroxylase (TH) levels. This indicates that this compound may modulate neurochemical changes associated with opioid withdrawal symptoms . The findings suggest that this compound could play a role in managing withdrawal symptoms by influencing catecholamine turnover.
Case Study 2: Cellular Senescence
Another significant area of research involves the impact of this compound on cellular senescence. In vitro studies demonstrated that this compound reduced beta-galactosidase staining in senescent fibroblasts, indicating potential rejuvenating effects on cellular aging processes . The compound's ability to alter cell morphology towards a more youthful state further emphasizes its therapeutic potential.
Applications and Future Directions
The diverse biological activities of this compound suggest multiple avenues for therapeutic applications:
- Vascular Disorders : Given its vasodilatory properties, this compound may be beneficial in treating conditions characterized by vascular dysfunction.
- Opioid Dependence : The modulation of withdrawal symptoms presents an intriguing potential for this compound in addiction therapy.
- Aging Research : Its effects on cellular senescence open possibilities for exploring geroprotective strategies.
特性
IUPAC Name |
2-[2-(isoquinolin-5-ylsulfonylamino)ethyl]guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c13-12(14)16-6-7-17-20(18,19)11-3-1-2-9-8-15-5-4-10(9)11/h1-5,8,17H,6-7H2,(H4,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNDNBFMSVMUCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60919543 | |
Record name | N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60919543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91742-10-8 | |
Record name | N-[2-[(Aminoiminomethyl)amino]ethyl]-5-isoquinolinesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91742-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Guanidinoethyl)-5-isoquinolinesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091742108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60919543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。